molecular formula C6H9N3O3 B2392726 Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate CAS No. 2248325-60-0

Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2392726
CAS No.: 2248325-60-0
M. Wt: 171.156
InChI Key: ZOSUTFHQJHNMHE-UHFFFAOYSA-N
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Description

Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of ethylamine with a suitable precursor, such as a carboxylic acid derivative. One common method involves the cyclization of a hydrazide intermediate with an appropriate ester. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry principles, such as solvent-free reactions and the use of catalytic amounts of reagents, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure but contain a sulfur atom instead of an oxygen atom.

    1,2,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring structure.

    1,2,5-Oxadiazole Derivatives: Another variation in the arrangement of nitrogen and oxygen atoms.

Uniqueness

Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-3-7-6-9-8-4(12-6)5(10)11-2/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSUTFHQJHNMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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